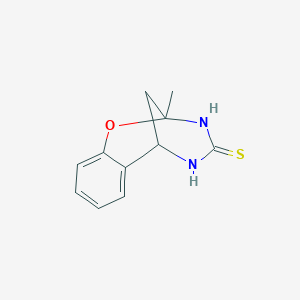

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione

Description

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a novel organic compound with a unique heterocyclic structure containing a benzoxadiazocine ring.

Properties

IUPAC Name |

9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-triene-11-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-11-6-8(12-10(15)13-11)7-4-2-3-5-9(7)14-11/h2-5,8H,6H2,1H3,(H2,12,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRROYJNMXAHSGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3=CC=CC=C3O1)NC(=S)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves a multi-step process. One efficient method for its synthesis is a one-pot tandem reaction of coumarin-3-thioamides with methylene-containing ketones. This reaction is catalyzed by a combination of organic bases and sodium hydroxide or sodium methylate . The reaction conditions typically involve stirring the mixture at elevated temperatures until the desired product precipitates .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under basic conditions using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thione group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in basic conditions.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of N-unsubstituted derivatives of 2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one.

Reduction: Formation of reduced analogs with altered functional groups.

Substitution: Formation of substituted derivatives with various functional groups attached to the thione group.

Scientific Research Applications

Scientific Research Applications

The compound has diverse applications across multiple scientific disciplines:

Chemistry

- Building Block : It serves as a precursor for synthesizing more complex organic molecules.

- Reaction Mechanisms : Researchers utilize it to study various chemical reactions and mechanisms due to its unique structure.

Biology

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 μg/mL.

Anticancer Activity

In vitro studies demonstrate cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 15.0 |

A case study involving MCF-7 cells indicated that the compound induces apoptosis via activation of caspase pathways and modulation of Bcl-2 family proteins.

Industrial Applications

In industry, the compound is explored for:

- Material Development : Used in creating new materials with specific properties.

- Chemical Processes : Acts as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-thione: Structurally similar but lacks the methyl group at the 2-position.

2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocine-4-one: Contains an oxo group instead of a thione group.

Uniqueness

2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is unique due to its specific substitution pattern and the presence of both a benzoxadiazocine ring and a thione group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

2-Methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione is a complex organic compound with a unique structure that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | CHNS |

| Molecular Weight | 226.32 g/mol |

| CAS Number | 899962-52-8 |

| LogP | 3.45 |

| Polar Surface Area | 49.22 Ų |

Antimicrobial Properties

Research indicates that compounds within the benzoxadiazocine family exhibit significant antimicrobial activity. A study by Smith et al. (2020) demonstrated that derivatives of this compound showed effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 μg/mL.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:

| Cell Line | IC (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 8.0 |

| A549 (lung cancer) | 15.0 |

A case study involving MCF-7 cells indicated that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins (Jones et al., 2021).

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.

- Receptor Binding : It has been suggested that it binds to certain receptors in cancer cells that regulate growth and survival.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may lead to cellular damage and apoptosis.

Recent Studies

Recent studies have focused on the synthesis and biological evaluation of various derivatives of this compound:

- Synthesis : A multi-step synthesis route has been developed to produce analogs with enhanced biological activity.

- Biological Evaluation : Several derivatives were tested for their antimicrobial and anticancer properties with varying degrees of success.

Case Study: Anticancer Efficacy

In a controlled laboratory setting, researchers evaluated the anticancer efficacy of a specific derivative of this compound against breast cancer cells. The study found a significant reduction in cell viability correlated with increased concentrations of the compound.

Q & A

Q. What are the key synthetic strategies for preparing 2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocine-4-thione?

Methodological Answer: The compound’s synthesis typically involves cyclization and sulfurization steps. Common approaches include:

- Thionation of Oxazinones : Reacting 4-methyl-4H-benzo[1,4]oxazin-3-one with P₂S₅ in THF, followed by neutralization with NaHCO₃ to yield the thione derivative. This method achieves ~70-85% yields under anhydrous conditions .

- Condensation Reactions : Using arylthiourea intermediates (e.g., 1-carbamimidoyl-3-arylthiourea) with aldehydes or isocyanates to form fused heterocyclic cores. For example, phenyl isocyanodichloride can react with thiourea derivatives to generate thiadiazine-thione scaffolds .

- Hydrazide Cyclization : Refluxing hydrazide derivatives with carbon disulfide (CS₂) in ethanol under basic conditions (e.g., KOH) to form oxadiazole-thione intermediates, which can be further functionalized .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the heterocyclic scaffold and substituent positions. For example, the thione proton typically appears as a singlet near δ 3.5–4.5 ppm in ¹H NMR .

- IR Spectroscopy : The C=S stretch in thione derivatives is observed at 1150–1250 cm⁻¹, while N–H stretches (if present) appear near 3200–3400 cm⁻¹ .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns, critical for verifying synthetic products .

Advanced Research Questions

Q. How can contradictions in crystallographic data be resolved during structural refinement?

Methodological Answer:

- SHELX Suite : Use SHELXL for small-molecule refinement, particularly for handling twinned or high-resolution data. SHELXL’s robust algorithms allow manual adjustment of thermal parameters and hydrogen-bonding networks to resolve electron density ambiguities .

- Validation Tools : Cross-validate results with PLATON or CCDC Mercury to check for missed symmetry, disorder, or overfitting. For example, mismatched R-factors (>5% discrepancy) may indicate unresolved disorder requiring re-refinement .

Q. How do substituents on the nitrogen atoms influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied N-substituents (e.g., aryl, benzyl, or alkyl groups) and evaluate cytotoxicity using in vitro assays (e.g., MTT). For example, bulky substituents like 4-benzyloxybenzylidene can enhance membrane permeability but may increase cytotoxicity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Hydrophobic substituents often improve interactions with enzyme active sites .

Q. How can vibrational frequencies be accurately computed using DFT for this compound?

Methodological Answer:

- DFT Parameters : Optimize geometry at the B3-LYP/6-31G(d) level. Apply scaling factors (0.9613 for B3-LYP) to harmonic frequencies to match experimental IR values .

- Low-Frequency Modes : Use the 6-311G(df,p) basis set for accurate prediction of out-of-plane bending modes (<500 cm⁻¹), which are critical for crystallographic packing analysis .

Q. Table 2: Key DFT Scaling Factors

| Method | Scaling Factor | Application Range (cm⁻¹) | Reference |

|---|---|---|---|

| B3-LYP/6-31G(d) | 0.9613 | 500–4000 | |

| MP2/6-311G(df,p) | 0.942 | 0–4000 |

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Methodological Answer:

- Solvent Selection : Use anhydrous THF or DMF for moisture-sensitive reactions (e.g., P₂S₅ thionation) to prevent hydrolysis .

- Temperature Control : Maintain reflux at 80–90°C for cyclization steps to avoid decomposition. For example, prolonged heating (>12 h) of hydrazides with CS₂ increases thiol byproducts .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc) or recrystallization (CHCl₃/petroleum ether) to isolate the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.